molecular formula C28H42N7O18P3S B1251914 6-oxocyclohex-1-ene-1-carbonyl-CoA

6-oxocyclohex-1-ene-1-carbonyl-CoA

Cat. No. B1251914
M. Wt: 889.7 g/mol
InChI Key: QFOMSXVUILWRSA-TYHXJLICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-oxocyclohex-1-ene-1-carbonyl-CoA is a 3-oxoacyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 6-oxocyclohex-1-ene-1-carboxylic acid. It derives from a coenzyme A. It is a conjugate acid of a 6-oxocyclohex-1-ene-1-carbonyl-CoA(4-).

Scientific Research Applications

Enzymatic Functions in Bacterial Metabolism

6-Oxocyclohex-1-ene-1-carbonyl-CoA is involved in the anaerobic bacterial metabolism of aromatic compounds. This compound plays a key role in the benzoyl-CoA degradation pathway, particularly in the denitrifying bacterium Thauera aromatica. It is formed during the metabolism of various aromatic substrates and is an intermediate in the conversion to noncyclic products such as 3-hydroxypimelyl-CoA. Enzymes like 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase are crucial for this process (Laempe et al., 1999).

Aromatic Compound Degradation in Anaerobes

Aromatic compound degradation in obligately anaerobic bacteria is characterized by the channeling of substrates into the benzoyl-coenzyme A (CoA) degradation pathway. The 6-Oxocyclohex-1-ene-1-carbonyl-CoA plays a vital role in this pathway. The dearomatization and cleavage of the aromatic ring into an aliphatic thiol ester are important steps in this pathway. Genes like bamA(Geo) and bamA(Syn) have been identified in obligately anaerobic bacteria, coding for 6-Oxocyclohex-1-ene-1-carbonyl-CoA hydrolases, indicating the enzyme's crucial role in anaerobic aromatic compound metabolism (Kuntze et al., 2008).

Biomarker for Anaerobic Degradation of Aromatic Compounds

The bamA gene, encoding 6-Oxocyclohex-1-ene-1-carbonyl-CoA hydrolase, serves as a functional biomarker for the detection of anaerobic degradation of aromatic compounds. This has been particularly observed in mesophilic petroleum reservoirs, indicating the enzyme's role in biodegradation processes related to the petroleum industry (Ruan et al., 2016).

properties

Molecular Formula

C28H42N7O18P3S

Molecular Weight

889.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 6-oxocyclohexene-1-carbothioate

InChI

InChI=1S/C28H42N7O18P3S/c1-28(2,22(39)25(40)31-8-7-18(37)30-9-10-57-27(41)15-5-3-4-6-16(15)36)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)35-14-34-19-23(29)32-13-33-24(19)35/h5,13-14,17,20-22,26,38-39H,3-4,6-12H2,1-2H3,(H,30,37)(H,31,40)(H,45,46)(H,47,48)(H2,29,32,33)(H2,42,43,44)/t17-,20-,21-,22+,26-/m1/s1

InChI Key

QFOMSXVUILWRSA-TYHXJLICSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CCCCC4=O)O

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CCCCC4=O)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CCCCC4=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-oxocyclohex-1-ene-1-carbonyl-CoA
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